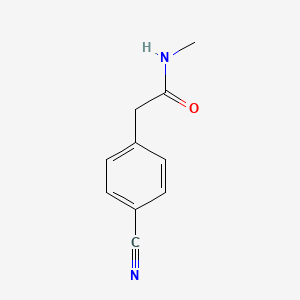

2-(4-cyanophenyl)-N-methylacetamide

Description

Contextualization within Acylamide Chemistry Research

Acylamides, characterized by the R-C(=O)N(R')R'' functional group, are a ubiquitous class of compounds with profound importance. They form the fundamental peptide bonds that constitute proteins in all living organisms. In the realm of synthetic chemistry, the acylamide group is a key structural motif in a vast array of pharmaceuticals, agrochemicals, and polymers.

The presence of the cyanophenyl group in 2-(4-cyanophenyl)-N-methylacetamide is of particular note. The cyano (C≡N) group is a powerful electron-withdrawing group and a versatile synthetic handle, capable of being converted into other functional groups such as carboxylic acids, amines, and tetrazoles. This versatility makes cyanophenyl-containing molecules valuable intermediates in organic synthesis.

Furthermore, the N-methylacetamide portion of the molecule contributes to its chemical character. N-methylation can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. The amide bond itself is relatively stable and can participate in hydrogen bonding, a key interaction in biological systems and material structures.

Academic Significance and Research Trajectory

The academic significance of This compound currently lies more in its potential than in a body of established research. Its structure suggests several avenues for future investigation. Given the biological activities observed in structurally similar molecules, it is a candidate for screening in various therapeutic areas. For instance, derivatives of 2-(2-cyanophenyl)-N-phenylacetamide have been synthesized and investigated for their potential as PARP inhibitors, which are a class of anticancer agents. researchgate.net

The research trajectory for this compound would likely begin with the development of efficient and scalable synthesis methods. A plausible and well-established route for the synthesis of N-substituted amides involves the reaction of an acyl chloride with an amine. chemguide.co.ukchemguide.co.uk In the case of This compound , this would involve the reaction of 2-(4-cyanophenyl)acetyl chloride with methylamine (B109427) . vedantu.combiosynth.com This reaction is a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk

Following a reliable synthesis, the next logical step would be a thorough characterization of its physicochemical properties and an exploration of its reactivity. Subsequently, its potential applications in medicinal chemistry could be explored through biological screening. In materials science, the rigid cyanophenyl group and the polar amide moiety could impart interesting properties for the development of novel polymers or liquid crystals. The nitrile group could also be utilized for post-synthesis modification, allowing for the creation of more complex molecular architectures.

While direct studies are limited, the foundational knowledge of acylamide chemistry provides a strong framework for predicting the properties and potential of This compound .

Interactive Data Tables

Below are interactive tables summarizing key information for This compound and related compounds mentioned in this article.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol bldpharm.com |

| CAS Number | Not available |

Table 2: Related Chemical Compounds

| Compound Name | Molecular Formula | Key Feature/Research Context |

| N-(4-Cyanophenyl)-N-methylacetamide | C10H10N2O | Isomer of the title compound. bldpharm.com |

| 2-Cyano-N-methylacetamide | C4H6N2O | A simpler N-methylacetamide with a cyano group. nih.gov |

| 2-(2-cyanophenyl)-N-phenylacetamide | C15H12N2O | Derivatives studied as potential PARP inhibitors. researchgate.net |

| 2-(4-cyanophenyl)acetyl chloride | C9H6ClNO | A likely precursor for the synthesis of the title compound. biosynth.com |

| Methylamine | CH5N | A primary amine and likely reagent for synthesis. vedantu.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-10(13)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNGTMPFCORPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 4 Cyanophenyl N Methylacetamide

Established Synthetic Routes to 2-(4-Cyanophenyl)-N-methylacetamide

The creation of this compound relies on a few core synthetic approaches, each with its own set of reaction conditions and starting materials.

Amidation-based Approaches

A primary and direct method for synthesizing this compound is through the amidation of 4-cyanophenylacetic acid. This reaction involves the coupling of the carboxylic acid with methylamine (B109427). To facilitate this transformation, a coupling agent is often employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

In a related approach, the synthesis of various 2-(2-cyanophenyl)-N-phenylacetamide derivatives has been achieved through the selective amidation of methyl-2-(2-cyanophenyl)acetates using trimethylaluminum (B3029685) (AlMe3) as a catalyst. researchgate.net This method highlights the potential for metal-catalyzed amidations in synthesizing related structures.

Alkylation and Substitution Reactions

An alternative strategy involves the alkylation of a suitable precursor. For instance, the reaction of 4-cyanobenzyl cyanide with a methylating agent could theoretically lead to the desired product, though this route is less commonly documented for this specific compound.

However, related substitution reactions are fundamental in preparing key intermediates. For example, the synthesis of 4-cyanobenzyl cyanide can be achieved by treating 4-cyanobenzyl bromide with a cyanide salt, such as sodium cyanide. The bromide itself is accessible from p-tolunitrile (B1678323) through radical bromination.

Another relevant substitution reaction is the nucleophilic substitution of a leaving group on an N-substituted glycine (B1666218) derivative. For instance, the synthesis of [(4-cyanophenyl)amino]acetic acid involves the reaction of p-aminobenzonitrile with bromoacetic acid. chemicalbook.com While not a direct synthesis of the target compound, this demonstrates the utility of substitution reactions in building the core structure.

Multi-Step Synthetic Strategies

Often, the synthesis of this compound is embedded within a larger, multi-step synthetic sequence. umontreal.cavapourtec.comtue.nlmit.eduresearchgate.net These strategies allow for the construction of more complex molecules where the this compound moiety serves as a crucial building block.

A general multi-step approach might begin with the synthesis of 4-cyanophenylacetic acid. sigmaaldrich.com This can be achieved through the hydrolysis of 4-cyanobenzyl cyanide. The subsequent amidation with methylamine, as described in the amidation-based approaches, would then yield the final product. The efficiency and feasibility of such multi-step syntheses are often enhanced by employing continuous flow techniques, which can streamline the process and minimize the need for isolating intermediates. umontreal.camit.edu

Precursor and Intermediate Syntheses

The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors.

4-Cyanophenylacetic Acid: This is a primary precursor and can be synthesized from various starting materials. sigmaaldrich.com One common method is the hydrolysis of 4-cyanobenzyl cyanide, which can be performed under acidic or basic conditions. orgsyn.org 4-Cyanobenzyl cyanide itself can be prepared from 4-chlorobenzyl chloride via nucleophilic substitution with sodium cyanide. prepchem.com

4-Cyanobenzyl Bromide: This intermediate is often used to introduce the 4-cyanobenzyl group. It can be prepared from p-cyanobenzyl alcohol by reaction with hydrobromic acid. google.com

p-Aminobenzonitrile: This compound serves as a precursor in some related syntheses, highlighting the types of transformations used in this area of chemistry. For example, it can be reacted with bromoacetic acid to form [(4-cyanophenyl)amino]acetic acid. chemicalbook.com

| Precursor | Starting Material(s) | Reagent(s) | Product |

| 4-Cyanophenylacetic Acid | 4-Cyanobenzyl Cyanide | H2SO4, H2O | 4-Cyanophenylacetic Acid |

| 4-Cyanobenzyl Cyanide | 4-Chlorobenzyl Chloride | NaCN | 4-Cyanobenzyl Cyanide |

| 4-Cyanobenzyl Bromide | p-Cyanobenzyl Alcohol | HBr | 4-Cyanobenzyl Bromide |

| [(4-cyanophenyl)amino]acetic acid | p-Aminobenzonitrile, Bromoacetic Acid | NaHCO3 | [(4-cyanophenyl)amino]acetic acid |

Chemical Reactivity and Transformation Mechanisms of this compound

The reactivity of this compound is influenced by the functional groups present: the cyano group, the amide linkage, and the aromatic ring.

Nucleophilic Processes and Substitutions

The chemical structure of this compound offers several sites for nucleophilic attack. The carbon atom of the cyano group is electrophilic and can react with nucleophiles, potentially leading to the formation of imines or other derivatives after subsequent reactions.

The carbonyl carbon of the amide group is also an electrophilic center, though generally less reactive than an acyl chloride or anhydride. Under certain conditions, it can undergo nucleophilic acyl substitution, although this would typically require harsh conditions or specific activation.

More relevant are the nucleophilic substitution reactions involving the precursors to this compound. The synthesis of 4-cyanobenzyl cyanide from 4-halobenzyl derivatives is a classic example of an SN2 reaction, where the cyanide ion acts as the nucleophile. youtube.compressbooks.pub The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol, for instance, yields 4-bromobenzyl cyanide. youtube.com The benzylic position is particularly susceptible to this type of reaction due to the stability of the potential carbocation intermediate.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be relevant in the synthesis of precursors or in the further functionalization of the aromatic ring, especially if additional activating groups are present. nih.govnih.gov The cyano group itself is an electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to a leaving group.

The mechanism of these substitution reactions is crucial for understanding product formation and stereochemistry, especially when chiral centers are involved. pressbooks.pub For instance, SN2 reactions typically proceed with an inversion of configuration at the reaction center.

Oxidation and Reduction Pathways

The functional groups within this compound, namely the nitrile and the amide, as well as the benzylic methylene (B1212753) group, are susceptible to both oxidation and reduction, leading to a variety of potential products.

Oxidation: The benzylic position (the CH₂ group adjacent to the cyanophenyl ring) is a primary site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions can oxidize the benzylic carbon to a carboxylic acid. chemistrysteps.comlibretexts.org This process involves the cleavage of the C-C bond of the alkyl chain, ultimately forming 4-cyanobenzoic acid. chemistrysteps.com The reaction is robust, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.com Milder and more selective oxidation methods can also be employed. For instance, metal-catalyzed oxidations using catalysts based on copper, cobalt, chromium, or manganese in combination with an oxidant like tert-butyl hydroperoxide (TBHP) can convert the benzylic methylene to a carbonyl group, yielding a keto-amide derivative. mdpi.com Photocatalytic methods using catalysts like fluorescein (B123965) have also been reported for the oxidation of benzylic C-H bonds to ketones. mdpi.com

Reduction: Both the nitrile and the amide functionalities can be reduced. The nitrile group can be reduced to a primary amine (-(CH₂)₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comchemguide.co.uklibretexts.orgyoutube.com This transformation provides a route to diamine derivatives. Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel is another effective method for nitrile reduction. chemguide.co.ukacs.org It is important to note that some reducing agents, like sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce nitriles. chemguide.co.uk

The N-methylacetamide group can also be reduced to a secondary amine (-CH₂CH₂NHCH₃) with a powerful reducing agent like LiAlH₄. youtube.com This reaction proceeds by converting the carbonyl group of the amide into a methylene group. The choice of reducing agent and reaction conditions allows for the selective reduction of either the nitrile or the amide, or the simultaneous reduction of both. For example, milder reducing agents might selectively reduce the nitrile while leaving the amide intact, although specific conditions for this compound would require experimental optimization.

Cyclization and Condensation Reactions

The presence of both a nitrile and an amide group in this compound opens up possibilities for intramolecular cyclization and intermolecular condensation reactions, leading to the formation of heterocyclic structures and more complex molecules.

Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. chemguide.co.uk The N-methylacetamide moiety can participate in condensation reactions. For example, the α-protons (on the methylene group) are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile and attack an electrophilic carbonyl compound, such as an aldehyde or ketone, in an aldol-type condensation. vanderbilt.edu A study on the radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides has been reported, which proceeds via a radical pathway initiated by potassium tert-butoxide. rsc.orgscispace.com This suggests that under radical conditions, this compound could potentially condense with other molecules. Additionally, amides have been shown to condense with aldehydes in the presence of an acid catalyst to form alkylidene or arylidene diacetamides. acs.org

Palladium-Catalyzed Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they offer a powerful tool for the formation of carbon-nitrogen (C-N) bonds. In the context of synthesizing or modifying this compound, palladium catalysis can be employed in several ways.

A primary route to precursors of this compound is through the palladium-catalyzed amidation of an aryl halide, such as 4-bromophenylacetonitrile, with methylamine. The general mechanism for this Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. syr.eduyoutube.com The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity. syr.edunih.govbeilstein-journals.org

Alternatively, one could envision the synthesis starting from 4-halo-N-methylacetamide and introducing the cyano group via a palladium-catalyzed cyanation reaction. youtube.com

Furthermore, palladium catalysis can be used to directly functionalize the amide itself. While less common than the arylation of amines, the N-arylation of amides is a known transformation. syr.edunih.gov This would involve the coupling of a suitable precursor with an aryl halide.

Carbon-Hydrogen Addition to Nitriles

The addition of a C-H bond across the carbon-nitrogen triple bond of the nitrile group in this compound represents a direct method for C-C bond formation and functionalization. This type of reaction, often categorized under C-H activation, can be catalyzed by transition metals, most notably rhodium.

Rhodium catalysts are known to facilitate the addition of C-H bonds from various substrates to nitriles. For instance, rhodium complexes can catalyze the alkenylation of nitriles through the cleavage of C-C bonds. nih.gov While direct C-H addition to the nitrile of this compound is not specifically documented, related rhodium-catalyzed reactions with nitriles suggest its plausibility. For example, rhodium-catalyzed transannulation of 1,2,3-triazoles with nitriles proceeds through a proposed rhodium iminocarbenoid intermediate. acs.org Mechanistic studies on rhodium-catalyzed C-H amination have shown the involvement of rhodium-nitrenoid species. acs.orgyoutube.com However, it has also been reported that simple nitrile coordination to a reactive rhodium complex does not necessarily lead to C-H activation. nih.gov The success of such a reaction would likely depend on the specific rhodium catalyst and reaction conditions employed.

Acylamide Hydrolysis Mechanisms in Chemical Systems

The N-methylacetamide group in this compound can be hydrolyzed back to the corresponding carboxylic acid, 4-cyanophenylacetic acid, and methylamine. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which makes the carbonyl carbon more electrophilic. youtube.comkhanacademy.org A water molecule then acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. pdx.educolab.ws Subsequent proton transfers and elimination of methylamine (which is protonated to the methylammonium (B1206745) ion under acidic conditions) yield the carboxylic acid. youtube.compdx.edu

Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide to form a tetrahedral intermediate. youtube.com This is typically the rate-determining step. The tetrahedral intermediate then collapses, expelling the amide anion (⁻NHCH₃), which is a poorer leaving group than hydroxide. The amide anion is then protonated by the solvent (water) to form methylamine, and the carboxylic acid is deprotonated by the base to form a carboxylate salt. youtube.com An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid. youtube.com

The hydrolysis of amides is generally a slower process compared to the hydrolysis of esters due to the better leaving group ability of alkoxides compared to amides. acs.org

Advanced Synthetic Techniques and Optimization

The synthesis of this compound and its derivatives can be significantly improved through the use of advanced synthetic techniques and careful optimization of reaction conditions.

Catalytic Reaction Systems (e.g., Palladium Catalysis)

Catalytic systems are paramount for the efficient and selective synthesis of this compound. Palladium catalysis, in particular, offers a versatile platform for the key bond-forming reactions.

The formation of the amide bond itself can be achieved through catalytic methods. For instance, the direct amidation of 4-cyanophenylacetic acid with methylamine can be catalyzed by various systems. syr.eduacs.orgnih.gov This avoids the need for stoichiometric activating agents and often proceeds under milder conditions.

For the crucial C-N bond formation step in a convergent synthesis (coupling an aryl halide with an amide or amine), the optimization of the palladium catalytic system is critical. researchgate.net This includes:

Choice of Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles. nih.govbeilstein-journals.orgnih.gov The use of pre-activated catalysts can sometimes improve reaction efficiency, especially when substrates are known to inhibit catalyst formation. mit.edu

Ligand Selection: The choice of phosphine (B1218219) ligand is often the most critical parameter. Both bidentate ligands (e.g., Xantphos, BINAP) and monodentate ligands (e.g., Buchwald's biarylphosphines) have been used successfully in amidation and amination reactions. syr.edunih.govbeilstein-journals.orgnih.gov The ligand influences the stability, activity, and selectivity of the catalyst.

Base and Solvent: The choice of base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) and solvent (e.g., dioxane, toluene) can have a profound impact on the reaction outcome and needs to be empirically optimized for a given substrate combination. nih.govbeilstein-journals.orgresearchgate.net

Optimization of these parameters is often carried out using high-throughput screening techniques to rapidly identify the ideal conditions for a specific transformation. researchgate.net Furthermore, the development of aqueous micellar catalysis using specific palladium-ligand complexes has enabled amination reactions to be performed at very low catalyst loadings (ppm levels) under mild, environmentally friendly conditions. nih.gov Such advanced systems could be applied to the synthesis of this compound to improve sustainability and cost-effectiveness.

Continuous Flow Reactor Integration

The integration of continuous flow reactors into the synthesis of amides like this compound represents a significant advancement over traditional batch processing. This technology offers enhanced safety, precise control over reaction conditions, and improved scalability. In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where the reaction occurs. This approach allows for superior heat and mass transfer, which is crucial for maintaining optimal reaction temperatures and mixing, leading to higher yields and purity.

For the synthesis of this compound, a continuous flow system would typically involve the reaction of a 4-cyanophenylacetic acid derivative with methylamine within a heated reactor coil. The residence time, which is the duration the reactants spend in the reactor, can be precisely controlled by adjusting the flow rate and the reactor volume. This level of control is particularly advantageous for reactions that are rapid or involve unstable intermediates. While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles have been widely applied to the synthesis of other amides and nitriles, demonstrating the potential for high-throughput and efficient production. rsc.orgrsc.orgacs.org

The benefits of employing continuous flow technology include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous reagents. rsc.org

Improved Control: Precise control over temperature, pressure, and residence time leads to more consistent product quality and higher yields.

Scalability: Scaling up production is simplified by either running the system for longer periods or by "numbering-up" – using multiple reactors in parallel. rsc.org

Automation: Continuous flow systems can be automated, allowing for unattended operation and data logging.

Reaction Condition Optimization (e.g., Temperature, Solvent Polarity, Reaction Time)

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis for this compound. Key parameters that are typically optimized include temperature, solvent polarity, and reaction time. The goal is to maximize the yield of the desired product while minimizing the formation of impurities.

The formation of the amide bond in this compound would likely proceed via the reaction of a 4-cyanophenylacetic acid derivative (such as the acid chloride or an ester) with methylamine.

Temperature: The reaction temperature can significantly influence the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted side products. For the amidation reaction, a moderate temperature range is often optimal. For instance, in related amide syntheses, temperatures ranging from ambient to around 100°C have been employed. manchester.ac.uk

Solvent Polarity: The choice of solvent is crucial as it can affect the solubility of the reactants and influence the reaction pathway. The polarity of the solvent can impact the stability of charged intermediates and transition states. For the synthesis of this compound, a variety of solvents could be screened, ranging from non-polar solvents like toluene (B28343) to polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The optimal solvent will provide good solubility for both the 4-cyanophenylacetic acid derivative and methylamine, facilitating their interaction.

Reaction Time: The reaction time needs to be sufficient to allow for the complete conversion of the starting materials to the product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. A reaction time that is too short will result in incomplete conversion, while an unnecessarily long reaction time can increase the chance of side reactions and product degradation.

Interactive Data Table: Hypothetical Optimization of Reaction Conditions

| Entry | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 25 | Dichloromethane | 12 | 65 |

| 2 | 50 | Dichloromethane | 6 | 78 |

| 3 | 80 | Acetonitrile | 4 | 85 |

| 4 | 80 | Toluene | 4 | 72 |

| 5 | 100 | DMF | 2 | 92 |

| 6 | 120 | DMF | 2 | 88 (decomposition observed) |

This table presents hypothetical data based on general principles of organic synthesis for illustrative purposes.

Chromatographic and Recrystallization Purification Methodologies

Following the synthesis, purification of the crude this compound is necessary to remove any unreacted starting materials, reagents, and byproducts. The two most common and effective purification techniques for solid organic compounds are column chromatography and recrystallization.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent). For the purification of this compound, a solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would likely be effective. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound. The purity of the collected fractions is typically monitored by TLC.

Recrystallization: This is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form, while impurities remain dissolved in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a moderately polar compound like this compound, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexane could be suitable for recrystallization. Multiple recrystallization cycles can be performed to achieve very high purity. researchgate.net

Interactive Data Table: Illustrative Purification Scheme

| Purification Step | Method | Solvent System | Purity (%) | Recovery (%) |

| 1 | Column Chromatography | Hexane/Ethyl Acetate (gradient) | 95 | 85 |

| 2 | Recrystallization | Ethanol | >99 | 90 (from chromatographed material) |

This table provides an illustrative example of a potential purification sequence and outcomes.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental spectroscopic data for the compound This compound (CAS Number: 79149-59-0). While information exists for its structural isomer, N-(4-cyanophenyl)-N-methylacetamide, and its precursor, 4-cyanophenylacetic acid, detailed experimental characterization data for the target molecule itself is not accessible in the searched resources.

The requested analysis, which includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H NMR, ¹³C NMR, and 2D-NMR)

Vibrational Spectroscopy Investigations (FT-IR)

Mass Spectrometry (MS) Applications

cannot be accurately completed without the foundational experimental spectra. Generating such an article would require access to primary research data from the synthesis and characterization of this specific compound, which is not presently available in the public domain.

Therefore, the creation of an article with detailed research findings and data tables as specified is not possible at this time.

Advanced Spectroscopic and Structural Characterization of 2 4 Cyanophenyl N Methylacetamide

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. In the analysis of 2-(4-cyanophenyl)-N-methylacetamide, the sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment. libretexts.org

The fragmentation pattern is characteristic of the molecule's structure. For aromatic amides like this compound, fragmentation often occurs via specific pathways. youtube.com The molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Key fragmentation processes for N-aryl acetamides include alpha-cleavage and McLafferty rearrangement where applicable. youtube.com A prominent fragmentation pathway for aromatic amides involves the cleavage of the bond between the carbonyl carbon and the nitrogen, or the bond between the carbonyl carbon and the methylene (B1212753) bridge. youtube.comyoutube.com

A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion. Subsequent fragmentation could include the loss of the methylamino group or the cyanophenylmethyl radical. Cleavage of the amide bond is a characteristic fragmentation for amides. youtube.com For instance, the fragmentation of acetanilides, which are structurally similar, often shows the loss of a ketene (B1206846) (CH₂=C=O) molecule, resulting in a fragment with a mass difference of 42 Da. youtube.com Another common fragmentation is the formation of a stable acylium ion. libretexts.org

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₁₀H₁₀N₂O]⁺• (Molecular Ion) | Electron Ionization | 174 |

| [C₉H₇N₂O]⁺ | Loss of •CH₃ | 159 |

| [C₈H₇N]⁺• | Loss of CH₃NCO | 117 |

| [C₈H₆N]⁺ | Loss of •CH₂CONHCH₃ | 116 |

| [C₇H₄N]⁺ | Loss of C₂H₄NO | 102 |

This table is based on theoretical fragmentation patterns of similar aromatic amide compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. mdpi.comnih.gov Unlike the hard ionization of EI-MS, ESI-MS typically results in minimal fragmentation, preserving the molecular ion. nih.gov This technique is well-suited for confirming the molecular weight of this compound.

When analyzed by ESI-MS in positive ion mode, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. mdpi.com It is also common to observe adducts with alkali metal ions, such as sodium [M+Na]⁺, if salts are present in the solvent or sample matrix. In negative ion mode, the deprotonated molecule [M-H]⁻ could potentially be observed. nih.gov The high-resolution capabilities of modern ESI-MS instruments allow for the determination of the compound's elemental composition with high accuracy. mdpi.com

Table 2: Expected ESI-MS Ions for this compound

| Ion Species | Formula | Mode | Theoretical m/z |

|---|---|---|---|

| Protonated Molecule | [C₁₀H₁₀N₂O + H]⁺ | Positive | 175.0866 |

| Sodium Adduct | [C₁₀H₁₀N₂O + Na]⁺ | Positive | 197.0685 |

Theoretical m/z values are calculated based on the monoisotopic mass of the compound.

X-ray Diffraction Studies on this compound and its Complexes

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound at an atomic level. mdpi.com To perform this analysis, a suitable single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. mdpi.com

An SCXRD analysis would provide precise information on:

Molecular Confirmation: Unambiguous confirmation of the covalent structure.

Conformational Details: Precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

Supramolecular Interactions: Detailed insights into the intermolecular interactions, such as hydrogen bonding (e.g., between the N-H of the amide and the carbonyl oxygen or nitrile nitrogen of an adjacent molecule) and π-π stacking interactions involving the cyanophenyl rings. These interactions govern the crystal packing. mdpi.com

Crystallographic Data: The unit cell dimensions (a, b, c, α, β, γ), space group, and the number of molecules per unit cell (Z).

While a published crystal structure for this compound was not identified, data from similar organic molecules demonstrate the power of this technique to elucidate complex three-dimensional arrangements. mdpi.com

Table 3: Illustrative Crystallographic Data Obtainable from SCXRD

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal structure. | P2₁/c, Pbca, etc. |

| a, b, c (Å) | The lengths of the unit cell axes. | Numerical values in Angstroms. |

| α, β, γ (°) | The angles between the unit cell axes. | Numerical values in degrees. |

| V (ų) | The volume of the unit cell. | Numerical value in cubic Angstroms. |

| Z | The number of molecules in the unit cell. | Integer (e.g., 2, 4, 8). |

| Density (calc) | The calculated density of the crystal. | g/cm³ |

This table illustrates the types of parameters obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction (PXRD) in Related Systems

Powder X-ray Diffraction (PXRD) is a valuable technique used to analyze polycrystalline materials. It is often employed when growing suitable single crystals is not feasible, and it is essential for characterizing the bulk properties of a crystalline solid. nih.govresearchgate.net The sample is irradiated with X-rays, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. nih.gov

In the context of this compound and related systems, PXRD is used for:

Phase Identification: Comparing the experimental PXRD pattern to known patterns or patterns calculated from single-crystal data to confirm the identity and phase of a bulk sample.

Purity Analysis: Detecting the presence of crystalline impurities or different polymorphic forms.

Polymorphism Studies: Identifying and characterizing different crystal forms (polymorphs) of a compound, which can have different physical properties.

Crystal Structure Solution: In some cases, it is possible to solve the crystal structure of an organic molecule directly from high-quality PXRD data, a process that is becoming more common for organic electronics and pharmaceutical compounds. nih.govresearchgate.net

The analysis of intermolecular interactions, which dictate crystal packing, can be inferred from a structure solved via PXRD, providing insight into the material's properties. nih.gov For organic semiconductors and other functional materials, understanding the crystal packing, such as π-π stacking distances, is crucial, and PXRD provides a powerful tool for this analysis. nih.gov

Computational Chemistry and Theoretical Investigations of 2 4 Cyanophenyl N Methylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For 2-(4-cyanophenyl)-N-methylacetamide, DFT studies would be invaluable for determining its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, DFT calculations can provide insights into the charge distribution within the molecule, which is influenced by the electron-withdrawing nature of the cyano group.

No specific DFT studies on this compound were found in the searched literature.

Ab Initio Methods (e.g., CASSCF/CASPT2, HF)

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), provide a higher level of theory for calculating electronic structure. These methods would be particularly useful for studying the excited states of this compound, which is relevant for understanding its photophysical properties. For instance, CASSCF/CASPT2 calculations could predict the electronic absorption and emission spectra of the molecule.

No specific ab initio studies on this compound were identified in the available literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules in different environments.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in this compound suggests that it can adopt multiple conformations. Conformational analysis, through the generation of a potential energy surface (PES), would identify the stable conformers and the energy barriers for their interconversion. This information is critical for understanding the molecule's flexibility and how it might interact with biological targets. The bulky and polar 4-cyanophenyl group is expected to introduce significant steric and electronic effects that would shape the PES.

A detailed conformational analysis and potential energy surface for this compound have not been reported in the searched scientific literature.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a biological system is heavily influenced by its interactions with the surrounding solvent, typically water. Molecular dynamics simulations in explicit solvent would reveal the nature of these interactions, including the formation of hydrogen bonds between the amide group and water molecules, and the hydrophobic interactions of the phenyl ring. Understanding solvation effects is crucial for predicting the molecule's solubility and its partitioning between different biological compartments.

Specific studies on the solvation effects and intermolecular interactions of this compound are not available in the reviewed literature.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and provide a deeper understanding of the molecular structure and properties. For this compound, this would include the prediction of its NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis absorption wavelengths. Such predictions would aid in the interpretation of experimental spectra and the characterization of the molecule.

No specific predictions or interpretations of spectroscopic parameters for this compound were found in the course of this literature search.

Theoretical Vibrational Spectra and Potential Energy Distributions (PEDs)

No published data were found detailing the theoretical vibrational frequencies and potential energy distributions for this compound. Such an analysis would typically involve Density Functional Theory (DFT) calculations to predict the infrared and Raman spectra, assigning vibrational modes to specific molecular motions (e.g., stretching, bending, and torsion) and quantifying their contributions through PED analysis.

Calculated Nuclear Magnetic Resonance Chemical Shifts

There are no available computational studies that report the theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound. This type of investigation usually employs methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT to predict the resonance of atomic nuclei in a magnetic field, providing valuable insight into the molecule's electronic environment and structure.

Electronic Structure and Photophysical Properties

Low-Lying Electronic States and Energy Deactivation Pathways

Information regarding the theoretical investigation of low-lying electronic states and energy deactivation pathways for this compound is not present in the available literature. This area of study would involve time-dependent DFT (TD-DFT) to explore the nature of electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transitions, and to understand the mechanisms of how the molecule dissipates energy after electronic excitation.

Analysis of Absorption and Emission Phenomena

A computational analysis of the absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra of this compound has not been reported. Such an analysis would provide theoretical predictions of the wavelengths of maximum absorption and emission, oscillator strengths, and the nature of the electronic transitions responsible for these photophysical properties.

Derivative Synthesis and Structural Modification of 2 4 Cyanophenyl N Methylacetamide

Synthesis of Analogues with Modified Aryl Moieties

Modification of the aryl group in 2-(4-cyanophenyl)-N-methylacetamide is a key strategy to modulate its electronic and steric properties. This can be achieved by introducing various substituents onto the phenyl ring or by altering the benzylic position. The precursor, 4-cyanophenylacetic acid, is a versatile starting material for these transformations. bldpharm.comoakwoodchemical.com

One notable modification involves the introduction of fluorine atoms at the benzylic carbon. For instance, 2-(4-cyanophenyl)-2,2-difluoroacetic acid can be synthesized from a corresponding precursor in the presence of water and potassium carbonate in methanol. chemicalbook.com This difluorination can significantly impact the acidity and lipophilicity of the resulting molecule.

Another approach to aryl modification is through the synthesis of precursors with alternative functional groups that can be later converted to the cyano group. For example, p-aminophenylacetic acid can be prepared by the reduction of p-nitrophenylacetic acid. google.com The amino group can then serve as a handle for various transformations before its conversion to a nitrile, allowing for a diverse range of analogues. The synthesis of p-nitrophenylacetic acid itself starts from the nitration of benzyl (B1604629) cyanide. google.com

The following table summarizes synthetic routes to key precursors for aryl-modified analogues:

| Starting Material | Reagents and Conditions | Product | Reference |

| Benzyl cyanide | Concentrated H₂SO₄, Concentrated HNO₃ | 4-Nitrophenylacetonitrile | google.com |

| 4-Nitrophenylacetonitrile | H₂SO₄ solution, Glacial acetic acid, Heat | 4-Nitrophenylacetic acid | google.com |

| 4-Nitrophenylacetic acid | Skeletal nickel, Ethanol, H₂ pressure | 4-Aminophenylacetic acid | google.com |

| Precursor for difluoroacetic acid | Water, Potassium carbonate, Methanol, 25°C, 18h | 2-(4-cyanophenyl)-2,2-difluoroacetic acid | chemicalbook.com |

Synthesis of Analogues with Modified Amide Moieties

The amide functionality of this compound offers a prime site for structural variation. The synthesis of a wide array of amide derivatives typically proceeds from 4-cyanophenylacetic acid or its activated forms. sphinxsai.com

A common strategy involves the conversion of the carboxylic acid to an acid chloride or ester, which then reacts with a diverse range of primary or secondary amines to yield the desired N-substituted amides. For example, the reaction of an acid with an amine can be facilitated by various coupling agents. organic-chemistry.org

Recent advancements in amide synthesis offer more direct and atom-economical routes. Catalytic methods using boronic acids or ruthenium complexes with acetylenes as activators allow for the direct condensation of carboxylic acids and amines, minimizing waste generation. organic-chemistry.orgnih.gov The Ritter reaction, which involves the reaction of a nitrile with an alcohol in a strong acid, provides another pathway to N-substituted amides. Multi-component reactions, such as the Ugi reaction, can generate complex diacylamide structures in a single step from a carboxylic acid, an amine, an isocyanide, and a carbonyl compound.

The table below illustrates various methods for the synthesis of amide derivatives from a carboxylic acid precursor like 4-cyanophenylacetic acid.

| Method | Key Reagents/Catalysts | Description | Reference |

| Acid Halide Method | Thionyl chloride (SOCl₂) or Oxalyl chloride | Converts carboxylic acid to a more reactive acid chloride, followed by reaction with an amine. | |

| Condensation Agents | DCC, EDCl, HATU, PyBOP | Facilitate the direct coupling of a carboxylic acid and an amine. | |

| Boronic Acid Catalysis | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Catalyzes direct amidation at room temperature. | organic-chemistry.org |

| Ruthenium/Acetylene Catalysis | Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium, Acetylene | Activates the carboxylic acid in situ for reaction with an amine. | nih.gov |

Incorporation into Complex Heterocyclic Systems

The 4-cyanophenylacetyl moiety can be incorporated into a variety of complex heterocyclic structures, which are of significant interest in medicinal chemistry. The versatility of precursors like 4-cyanophenylacetic acid and its derivatives allows for their use in various cyclization reactions. researchgate.net

One prominent example is the synthesis of 4-cyanophenyl-substituted thiazol-2-ylhydrazones. This is achieved through the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone, leading to a library of thiazole (B1198619) derivatives. rsc.org These compounds have shown notable anticancer efficacy. rsc.org

Furthermore, the 4-cyanophenylacetic acid framework can be used to construct other heterocyclic systems. For instance, it can serve as a precursor in the synthesis of various heterocycles where the cyano and methylene (B1212753) groups participate in cyclization reactions. researchgate.net The specific reaction conditions and the other reactants determine the resulting heterocyclic scaffold. researchgate.net

The following table provides examples of heterocyclic systems synthesized from 4-cyanophenyl precursors:

| Precursor | Reaction Partner(s) | Resulting Heterocycle | Reference |

| α-bromo-4-cyanoacetophenone | Substituted thiosemicarbazones | 4-cyanophenyl-2-hydrazinylthiazoles | rsc.org |

| 4-Cyanophenylacetic acid | Various reagents depending on the target heterocycle | Diverse heterocycles (e.g., thiadiazoles) | researchgate.net |

Stereoselective Synthesis of Chiral Derivatives (General consideration for advanced synthesis)

The introduction of chirality into derivatives of this compound can be crucial for modulating their biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. nih.gov This is particularly important when a specific stereoisomer is responsible for the desired therapeutic effect.

Several advanced strategies can be employed for the stereoselective synthesis of chiral acetic acid derivatives. nih.govrsc.orgacs.orgacs.org These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Asymmetric Catalysis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. Chiral phosphoric acids, for example, have been used in the enantioselective C-H amination of N-aryl amides to create axially chiral products. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or carbohydrates like D-glucose, to introduce chirality into the target molecule. nih.govacs.org For instance, lactic acid derivatives have been used as chiral auxiliaries to synthesize enantiomerically pure anilides. nih.gov

Biocatalysis: Enzymes can be highly effective and stereoselective catalysts. Enzymatic procedures, for example using enzymes from Saccharomyces cerevisiae, can be employed in the synthesis of chiral acetic acids. nih.gov

These methods offer powerful tools for accessing enantiomerically pure derivatives, which is a critical aspect of modern drug discovery and development.

Advanced Applications of 2 4 Cyanophenyl N Methylacetamide in Organic Synthesis

Role as a Key Synthetic Intermediate

The strategic placement of reactive sites—the nitrile, the aromatic ring, and the acetamide (B32628) group—positions 2-(4-cyanophenyl)-N-methylacetamide as a versatile precursor for more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a variety of derivatives. For instance, the related compound N-(4-cyanophenyl)glycine serves as a key intermediate in the synthesis of biologically active compounds, highlighting the utility of the 4-cyanophenyl scaffold. youtube.comresearchgate.net

In pharmaceutical synthesis, intermediates containing the cyanophenyl structure are crucial. For example, the synthesis of Letrozole, an aromatase inhibitor used in cancer treatment, involves intermediates like 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, which is structurally related to our title compound. researchgate.netorganic-chemistry.orgyoutube.comorganic-chemistry.orgacs.orgresearchgate.netscribd.comresearchgate.net Although direct use of this compound is not explicitly documented in these routes, its potential conversion to such key intermediates represents a plausible synthetic strategy. The N-methylacetamide group itself can be a precursor; for example, N-methylacetamide is used as an intermediate in the production of various agrochemicals. wikipedia.orgnih.gov This dual functionality underscores the compound's potential as a valuable building block in medicinal and materials chemistry.

Utilization in Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. The aryl nitrile structure of this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, a powerful tool for C-C bond formation. youtube.comyoutube.com Reactions like the Suzuki, Heck, and Sonogashira couplings could potentially utilize the aromatic ring of the compound, activated by the cyano group.

While specific examples employing this compound are not yet prevalent in the literature, the principles are well-established for analogous structures. The cyano group itself can participate in C-C bond formation. For example, nitriles can be transformed into ketones through reactions with organometallic reagents like Grignard or organolithium compounds. tcichemicals.com This reaction would convert the cyano group of the title compound into a ketone, introducing a new carbon substituent onto the phenyl ring and opening up further synthetic possibilities.

Table 1: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Type | Potential Reactant | Potential Product Moiety | Catalyst/Reagents |

| Suzuki Coupling | Aryl or Vinyl Boronic Acid | Biphenyl or Stilbene derivative | Palladium Catalyst, Base |

| Heck Reaction | Alkene | Substituted Alkene derivative | Palladium Catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne derivative | Palladium & Copper Catalysts, Base |

| Grignard Reaction | Organomagnesium Halide | Aryl Ketone derivative | Grignard Reagent, Acid Workup |

This table represents potential applications based on the compound's functional groups, pending specific experimental validation.

Applications in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxazoles, Amidines)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound possesses two key functional groups, the nitrile and the amide, that are well-known precursors to such ring systems.

Amidine Synthesis: Amidines can be synthesized directly from nitriles through methods like the Pinner reaction or by the addition of amines, often catalyzed by metal salts. organic-chemistry.orgorganic-chemistry.orgresearchgate.netscribd.com The cyano group of this compound could react with an amine to form a substituted amidine, a functional group that is itself a key pharmacophore and a precursor for other heterocycles like imidazoles and triazoles. Another approach involves the activation of the amide group. For example, amides can be activated with reagents like trifluoromethanesulfonic anhydride, followed by the addition of an amine to yield amidines. researchgate.net

Oxazole (B20620) Synthesis: The N-methylacetamide portion of the molecule is a potential starting point for the synthesis of oxazoles. Established methods like the Robinson-Gabriel synthesis involve the cyclodehydration of α-acylamino ketones. youtube.com While this would require modification of the methylene (B1212753) bridge of the title compound, other methods start from amides directly. For instance, the reaction of enamides, which can be formed from acetamides, with various reagents can lead to the formation of oxazole rings. researchgate.netorganic-chemistry.org Additionally, cycloaddition reactions represent a powerful strategy. While specific [3+2] cycloadditions with this compound are yet to be detailed, this class of reaction is fundamental to the construction of five-membered rings from nitrones and other dipoles. nih.govnih.govscielo.org.mx

Table 2: Potential Heterocycle Synthesis Pathways

| Target Heterocycle | Functional Group Utilized | General Reaction Type | Key Reagents |

| Amidine | Nitrile | Pinner Reaction | Alcohol, HCl, then Ammonia |

| Amidine | Nitrile | Amine Addition | Amine, Lewis Acid Catalyst (e.g., Ytterbium amides) |

| Oxazole | N-methylacetamide | Cyclodehydration (after modification) | Dehydrating Agent (e.g., H₂SO₄, P₂O₅) |

| Oxazole | N-methylacetamide (as enamide) | Oxidative Cyclization | Oxidizing Agent (e.g., NBS, PIDA) |

This table outlines potential synthetic routes based on established chemical principles, awaiting specific application to the title compound.

Development of Novel Synthetic Methodologies Employing the Compound

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methods. Research could focus on developing selective transformations that target one functional group while leaving the others intact. For example, a new catalytic system could be developed for the selective reduction of the nitrile in the presence of the amide, or vice-versa.

Furthermore, the compound could be employed in multicomponent reactions, where its different reactive sites could participate in a cascade sequence to build complex molecules in a single step. For instance, a reaction could be designed where the nitrile participates in a cycloaddition, followed by an intramolecular cyclization involving the amide group. The development of such methodologies would be of great interest for creating molecular diversity and for the efficient synthesis of compound libraries for drug discovery. The exploration of its reactivity in areas like photoredox catalysis or electrochemistry could also unveil novel and more sustainable synthetic pathways.

No Published Research Found on the Coordination Chemistry of this compound

Extensive searches of available scientific literature and databases have yielded no specific research articles or data pertaining to the metal complexation, coordination modes, or structural analysis of metal-ligand complexes involving the compound this compound.

Despite employing targeted search queries for "metal complexes of this compound," "coordination chemistry of this compound," and "synthesis and structure of metal-organic frameworks with this compound," no dedicated studies on this specific ligand were identified.

The search results did retrieve information on related but structurally distinct molecules. For instance, studies were found detailing the metal complexation of "methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate," which shares a cyanophenyl group but differs significantly in the rest of its structure. General information on the synthesis and structure of various metal-organic frameworks and the coordination chemistry of other acetamide derivatives was also present in the search results. However, none of these findings directly address the ligand chemistry and coordination of this compound as specified in the requested article outline.

Therefore, it is not possible to provide an article on the "Ligand Chemistry and Coordination Studies Involving this compound Moieties" with the requested sections on metal complexation, coordination modes, and structural analysis, as there is no published research on this specific compound to draw upon. The absence of such literature suggests that the coordination chemistry of this particular ligand may be an unexplored area of research.

Structure Activity Relationship Sar Studies and Molecular Interactions of 2 4 Cyanophenyl N Methylacetamide Analogues

Design and Synthesis of Chemically Diverse Analogues for SAR Profiling

The systematic evaluation of a compound's SAR necessitates the synthesis of a diverse library of analogues. For the 2-(4-cyanophenyl)-N-methylacetamide core, this involves strategic modifications at several key positions: the phenyl ring, the acetamide (B32628) nitrogen, and the acetyl methyl group. The synthetic strategies employed are designed to be versatile, allowing for the introduction of a wide range of functional groups to probe the chemical space around the core structure.

A common synthetic route to N-phenylacetamide derivatives involves the acylation of a corresponding aniline. For instance, the synthesis of a closely related analogue, 2-Bromo-N-(4-cyanophenyl)acetamide, is achieved by reacting 4-aminobenzonitrile (B131773) with bromoacetyl bromide in a suitable solvent system like a mixture of DMF and dioxane. This reaction proceeds via nucleophilic acyl substitution, where the amino group of the 4-aminobenzonitrile attacks the electrophilic carbonyl carbon of the bromoacetyl bromide.

The generation of a library of analogues for SAR profiling would typically involve:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the 4-cyanophenyl ring to probe the effects of electronics and sterics on activity.

Modification of the N-methyl Group: Replacing the methyl group on the acetamide nitrogen with other alkyl or aryl groups to assess the impact of size and lipophilicity in this region.

Alterations to the Acetyl Moiety: Varying the group attached to the carbonyl, for example, by replacing the methyl group with larger alkyl chains, cycloalkyl groups, or aromatic rings.

A representative, though not exhaustive, set of modifications to the this compound scaffold for SAR studies is presented in the table below.

| Modification Site | Type of Modification | Rationale for Modification |

| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | To study the influence of electronic effects on target binding. |

| Phenyl Ring | Variation of substituent position (ortho, meta) | To explore the spatial requirements of the binding pocket. |

| Acetamide Nitrogen | Substitution of the methyl group with larger alkyl or aryl groups | To investigate the impact of steric bulk and hydrophobicity. |

| Acetyl Moiety | Replacement of the methyl group with different functional groups | To probe for additional binding interactions and modulate physicochemical properties. |

Elucidation of Key Structural Features Influencing Molecular Recognition

The biological activity of a molecule is intimately linked to its ability to interact with a specific biological target, such as a receptor or enzyme. SAR studies on analogues of this compound and related structures have shed light on the key structural features that govern these molecular recognition events.

The cyano group on the phenyl ring is often a critical feature for molecular recognition. In many instances, it can act as a hydrogen bond acceptor or engage in other electrostatic interactions with the target protein. For example, in the context of fibroblast activation protein (FAP) inhibitors based on a (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold, the cyano group plays a crucial role in achieving high potency and selectivity. nih.gov

The acetamide moiety provides both a hydrogen bond donor (N-H, if not N-methylated) and a hydrogen bond acceptor (C=O), which can form key interactions with amino acid residues in a binding site. The substitution pattern on the nitrogen atom is also a determinant of activity. For instance, in a series of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, the nature of the substituent on the acetamide can significantly influence anticancer activity. nih.gov

The phenyl ring itself can participate in hydrophobic interactions or pi-stacking with aromatic residues of the target protein. The nature and position of substituents on this ring can fine-tune these interactions. For example, in a series of 4-aminoquinazolines, the presence of a phenylpropyl group was identified as a promising chemotype for antimycobacterial activity, highlighting the importance of the hydrophobic tail. nih.gov

The following table summarizes key structural features and their likely influence on molecular recognition based on studies of analogous compounds.

| Structural Feature | Potential Molecular Interaction | Influence on Biological Activity |

| 4-Cyano Group | Hydrogen bond acceptor, dipole-dipole interactions | Often crucial for potency and selectivity. |

| Acetamide C=O | Hydrogen bond acceptor | Can form key interactions with the target protein. |

| Acetamide N-H/N-Alkyl | Hydrogen bond donor (if N-H), steric and hydrophobic interactions | Influences binding orientation and affinity. |

| Phenyl Ring | Hydrophobic interactions, pi-stacking | Contributes to overall binding affinity. |

| Ring Substituents | Steric and electronic effects | Can enhance or diminish binding affinity and selectivity. |

Rational Design Principles for Modulating Chemical Interactions

The insights gained from SAR studies provide a foundation for the rational design of new analogues with improved properties. The goal is to optimize the chemical interactions between the ligand and its target to enhance potency, selectivity, and pharmacokinetic properties.

One key principle is scaffold hopping , where the core structure of a known active compound is replaced with a structurally different but functionally similar moiety. nih.gov This can lead to the discovery of novel chemical series with improved properties. For the this compound scaffold, one might replace the cyanophenyl group with other heterocycles that can mimic its electronic and steric properties.

Molecular modeling techniques, such as docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in rational drug design. nih.govresearchgate.net Docking simulations can predict how a molecule binds to its target, providing a visual representation of the key interactions. This allows medicinal chemists to design modifications that are expected to improve binding. QSAR models use statistical methods to correlate the chemical properties of a series of compounds with their biological activities, enabling the prediction of the activity of novel analogues. researchgate.net

For instance, if a docking study reveals an unoccupied hydrophobic pocket near the N-methyl group of this compound, a rational design approach would be to synthesize analogues with larger, more hydrophobic substituents at this position to fill the pocket and potentially increase binding affinity.

The principles of rational design can be summarized as follows:

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site and make favorable interactions.

Ligand-Based Design: Using the SAR of a series of active compounds to develop a pharmacophore model that defines the essential structural features required for activity.

Property-Based Design: Optimizing the physicochemical properties of a lead compound, such as solubility and membrane permeability, to improve its drug-like characteristics.

Through the iterative application of design, synthesis, and biological testing, guided by the principles of SAR, it is possible to develop potent and selective modulators of biological targets based on the this compound scaffold.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(4-cyanophenyl)-N-methylacetamide?

A typical approach involves multi-step organic synthesis. For example, a substitution reaction using 4-cyanophenyl precursors with methylamine derivatives under alkaline conditions, followed by acetylation or condensation with cyanoacetic acid (or its derivatives) in the presence of a condensing agent like DCC (dicyclohexylcarbodiimide) . Optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst) is critical to improve yield.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation relies on:

- ¹H/¹³C NMR : To identify methyl, cyano, and aromatic proton environments .

- IR Spectroscopy : To confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and cyano (C≡N stretch ~2200 cm⁻¹) groups .

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation .

Q. What safety protocols should be followed during handling?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Conduct reactions in a fume hood due to potential release of toxic vapors (e.g., HCN from cyano group degradation) .

- Follow institutional guidelines for hazardous waste disposal .

Advanced Research Questions

Q. How can researchers address low yields in the condensation step during synthesis?

Low yields may arise from competing side reactions (e.g., hydrolysis of the cyano group). Mitigation strategies include:

Q. How to resolve discrepancies between theoretical and observed NMR data?

Discrepancies may stem from dynamic effects (e.g., rotameric equilibria of the amide bond) or impurities. Solutions include:

- Variable-temperature NMR to identify conformational exchange .

- 2D NMR (e.g., HSQC, HMBC) to unambiguously assign overlapping signals .

- Purification via recrystallization or column chromatography to eliminate by-products .

Q. What computational methods predict the reactivity of the cyano group in this compound?

- DFT Calculations : To map electron density distributions and identify electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : To simulate solvent effects on cyano group stability .

- QSAR Models : To correlate substituent electronic effects (e.g., Hammett σ constants) with reaction rates .

Q. How does crystal packing influence physicochemical properties?

X-ray crystallography reveals intermolecular interactions (e.g., C–H···O/N hydrogen bonds, π-π stacking) that impact solubility and stability . For instance, strong hydrogen bonding in the solid state may reduce solubility in nonpolar solvents, necessitating polar aprotic solvents for recrystallization .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.